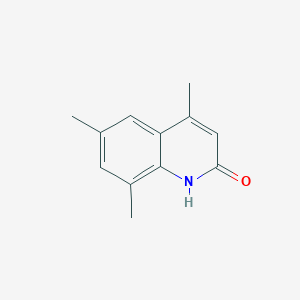

4,6,8-Trimethyl-quinolin-2-ol

Vue d'ensemble

Description

4,6,8-Trimethyl-quinolin-2-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound is characterized by the presence of three methyl groups at positions 4, 6, and 8, and a hydroxyl group at position 2 on the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,8-Trimethyl-quinolin-2-ol can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with β-ketoesters, followed by methylation and hydroxylation reactions. The Skraup synthesis is a widely used method for the preparation of quinoline derivatives, including this compound. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4,6,8-Trimethyl-quinolin-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at position 2 can be oxidized to form quinone derivatives.

Reduction: The compound can undergo reduction reactions to form dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the methyl groups or the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated or nitro-substituted quinoline derivatives.

Applications De Recherche Scientifique

Analytical Chemistry Applications

One of the primary applications of 4,6,8-trimethyl-quinolin-2-ol is in analytical chemistry , where it serves as a reagent for detecting metal ions due to its chelating properties. The hydroxyl group allows it to form stable complexes with various transition metals, which can be quantitatively analyzed using spectroscopic methods. This property is particularly valuable in environmental monitoring and biochemistry for studying metal ion interactions with biological systems.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial activity . Studies have shown that this compound can inhibit the growth of various pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes or interfering with metabolic pathways, making it a candidate for developing new antimicrobial agents .

Antioxidant Properties

The antioxidant potential of quinoline derivatives has been extensively studied. This compound demonstrates the ability to scavenge free radicals and reduce oxidative stress in biological systems. This property suggests its potential use in neuroprotection and the treatment of diseases associated with oxidative damage .

Drug Development

The compound has been investigated for its potential in drug development , particularly in targeting specific biological pathways. Its ability to form hydrogen bonds with biomolecules may influence enzyme activity and receptor interactions. This characteristic is essential for designing drugs that modulate biological functions effectively .

Industrial Applications

In addition to its research applications, this compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties. Its derivatives are also explored in materials science for creating functional materials with specific optical or electronic properties .

Case Study 1: Antimicrobial Efficacy

A series of studies evaluated the antimicrobial efficacy of various quinoline derivatives against Mycobacterium tuberculosis and other bacterial strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 9.2 to 106.4 µM against M. tuberculosis, highlighting their potential as therapeutic agents .

Case Study 2: Antioxidant Activity

Research published on quinoline derivatives demonstrated their effectiveness as antioxidants in cellular models. These studies reported a significant reduction in oxidative stress markers when treated with compounds containing the quinoline structure similar to this compound .

Mécanisme D'action

The mechanism of action of 4,6,8-Trimethyl-quinolin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 2 can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: The parent compound, known for its wide range of biological activities.

4-Hydroxyquinoline: Similar structure with a hydroxyl group at position 4 instead of position 2.

6-Methylquinoline: A derivative with a single methyl group at position 6.

Uniqueness

4,6,8-Trimethyl-quinolin-2-ol is unique due to the presence of three methyl groups and a hydroxyl group, which impart distinct chemical and biological properties. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to other quinoline derivatives.

Activité Biologique

4,6,8-Trimethyl-quinolin-2-ol (TMQ) is a derivative of quinoline, a heterocyclic aromatic compound known for its diverse biological activities. The unique structure of TMQ, characterized by three methyl groups at positions 4, 6, and 8 and a hydroxyl group at position 2, contributes to its distinct chemical and biological properties. This article explores the biological activity of TMQ, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

- Chemical Formula : C_11H_13NO

- Molecular Weight : 175.23 g/mol

- IUPAC Name : 4,6,8-trimethylquinolin-2-ol

Synthesis

TMQ can be synthesized through various methods, including:

- Skraup Synthesis : Involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

- Cyclization : Utilizes β-ketoesters and aniline derivatives followed by methylation and hydroxylation reactions.

Antimicrobial Properties

TMQ has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it exhibits:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Inhibits the growth of fungi such as Candida species.

Antiviral Activity

Recent studies have suggested that TMQ may possess antiviral properties:

- Mechanism : TMQ interacts with viral proteins, potentially inhibiting viral replication. For instance, similar quinoline derivatives have shown efficacy against Enterovirus D68 (EV-D68), a virus causing respiratory illness in children .

Anti-inflammatory Effects

TMQ may also play a role in modulating inflammatory pathways:

- Inhibition of Inflammatory Mediators : Preliminary data suggest that TMQ can reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Anticancer Potential

The compound is being investigated for its anticancer properties:

- Mechanism : TMQ may induce apoptosis in cancer cells by interacting with specific molecular targets within the cell cycle pathways. This suggests its potential as a chemotherapeutic agent.

Case Studies

- Antiviral Screening : A study screened various quinoline analogues for anti-EV-D68 activity. Compounds structurally related to TMQ exhibited EC50 values ranging from 0.05 to 0.10 μM against different EV-D68 strains, showcasing their potential as antiviral agents .

- Antimicrobial Testing : In vitro testing demonstrated that TMQ significantly inhibited bacterial growth at concentrations as low as 50 µg/mL for certain strains.

Data Tables

| Activity Type | Result | Reference |

|---|---|---|

| Antibacterial | Effective against E. coli | |

| Antifungal | Inhibits Candida albicans | |

| Antiviral | EC50 = 0.05 - 0.10 µM | |

| Anti-inflammatory | Reduces cytokine production |

The biological activity of TMQ is largely attributed to its structural features:

- Hydroxyl Group : The presence of the hydroxyl group allows for hydrogen bonding with biological macromolecules, enhancing its interaction with enzymes and receptors.

- Methyl Groups : The three methyl groups enhance lipophilicity, which may improve membrane permeability and bioavailability.

Proposed Pathways

- Inhibition of Enzymatic Activity : TMQ may inhibit enzymes involved in inflammation and viral replication.

- Cell Cycle Modulation : By affecting cell cycle regulators, TMQ could induce apoptosis in cancer cells.

Propriétés

IUPAC Name |

4,6,8-trimethyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-9(3)12-10(5-7)8(2)6-11(14)13-12/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXASMSNKAVYHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=O)N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296253 | |

| Record name | 4,6,8-trimethyl-quinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42414-28-8 | |

| Record name | 42414-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6,8-trimethyl-quinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.